2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride 2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1193389-44-4
VCID: VC4135855
InChI: InChI=1S/C9H6ClFN2O2.ClH/c10-3-7-12-6-2-4(11)1-5(9(14)15)8(6)13-7;/h1-2H,3H2,(H,12,13)(H,14,15);1H
SMILES: C1=C(C=C2C(=C1C(=O)O)N=C(N2)CCl)F.Cl
Molecular Formula: C9H7Cl2FN2O2
Molecular Weight: 265.07

2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride

CAS No.: 1193389-44-4

Cat. No.: VC4135855

Molecular Formula: C9H7Cl2FN2O2

Molecular Weight: 265.07

* For research use only. Not for human or veterinary use.

2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride - 1193389-44-4

Specification

CAS No. 1193389-44-4
Molecular Formula C9H7Cl2FN2O2
Molecular Weight 265.07
IUPAC Name 2-(chloromethyl)-6-fluoro-1H-benzimidazole-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H6ClFN2O2.ClH/c10-3-7-12-6-2-4(11)1-5(9(14)15)8(6)13-7;/h1-2H,3H2,(H,12,13)(H,14,15);1H
Standard InChI Key IIYJECSLPJZOCJ-UHFFFAOYSA-N
SMILES C1=C(C=C2C(=C1C(=O)O)N=C(N2)CCl)F.Cl

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Configuration

The compound features a benzimidazole core—a bicyclic system consisting of fused benzene and imidazole rings—with three critical substituents:

  • Chloromethyl group (-CH2Cl) at position 2

  • Fluorine atom at position 6

  • Carboxylic acid moiety (-COOH) at position 4

The hydrochloride salt form enhances solubility in polar solvents, a characteristic critical for biological testing .

Molecular Descriptors and Computational Data

  • Molecular formula: C9H7Cl2FN2O2

  • Exact mass: 228.0102 Da (free acid)

  • SMILES: C1=C(C=C2C(=C1C(=O)O)N=C(N2)CCl)F

  • InChIKey: XUXZCTVCAIXAMK-UHFFFAOYSA-N

The XLogP3 value of 1.5 suggests moderate lipophilicity, while hydrogen bond donor (2) and acceptor (4) counts indicate potential for intermolecular interactions .

Table 1: Predicted Collision Cross-Section (CCS) Values for Common Adducts

Adductm/zCCS (Ų)
[M+H]+229.01746142.2
[M+Na]+250.99940155.0
[M-H]-227.00290140.5

Synthesis and Manufacturing Considerations

Synthetic Pathways

While explicit synthesis protocols remain undisclosed in public records, benzimidazole derivatives are typically synthesized via:

  • Condensation reactions between o-phenylenediamine analogs and carboxylic acid derivatives

  • Halogenation steps to introduce fluorine and chloromethyl groups

  • Salt formation with hydrochloric acid to stabilize the final product

Physicochemical Properties and Stability

Reactivity and Functional Group Interactions

The chloromethyl group enables nucleophilic substitutions, making the compound useful for:

  • Alkylation reactions with amines or thiols

  • Cross-coupling reactions in metal-catalyzed syntheses

  • Prodrug development via esterification of the carboxylic acid

Exposure RouteImmediate Action
InhalationMove to fresh air, administer oxygen if needed
Skin ContactFlush with water ≥15 mins, remove contaminated clothing
Eye ContactIrrigate with saline ≥15 mins, seek ophthalmologist

Applications in Pharmaceutical Research

Biological Target Hypotheses

While direct pharmacological data are unavailable, structural analogs suggest potential interactions with:

  • Tyrosine kinase receptors (via benzimidazole core)

  • DNA topoisomerases (fluorine and planar structure)

  • Antimicrobial targets (chlorine substituent)

Analytical Characterization Techniques

Mass Spectrometric Analysis

The predicted CCS values enable LC-MS/MS method optimization for:

  • Metabolite identification using ion mobility separation

  • Impurity profiling via high-resolution MS

Spectroscopic Fingerprinting

  • IR spectroscopy: Expected peaks at 1700 cm−1 (C=O), 750 cm−1 (C-Cl)

  • NMR: Diagnostic signals at δ 4.8 ppm (CH2Cl), δ 8.1 ppm (aromatic H)

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